molecular formula C14H12FN3O2 B2856049 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide CAS No. 1421454-36-5

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide

Cat. No.: B2856049
CAS No.: 1421454-36-5
M. Wt: 273.267
InChI Key: VDPORBAIVMBURT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide is a versatile chemical compound used in scientific research. Its unique structure allows for various applications, including drug discovery and development, as well as studying biological processes at the molecular level.

Preparation Methods

The synthesis of N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide involves several steps. One common method includes the reaction of 2-fluorophenol with 2-chloropyrimidine to form 2-(2-fluorophenoxy)pyrimidine. This intermediate is then reacted with cyclopropanecarboxylic acid chloride in the presence of a base to yield the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using specific solvents, catalysts, and temperature control.

Chemical Reactions Analysis

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.

    Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of novel heterocyclic compounds with potential biological activities.

    Biology: The compound is employed in studying biological processes at the molecular level, including enzyme inhibition and receptor binding studies.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)cyclopropanecarboxamide can be compared with other pyrimidine derivatives, such as:

    2-(Pyridin-2-yl)pyrimidine derivatives: These compounds also exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and antitumor properties.

    2-(2-chlorophenoxy)pyrimidine: Similar in structure but with a chlorine atom instead of fluorine, this compound may have different reactivity and biological activity.

    2-(2-bromophenoxy)pyrimidine: Another similar compound with a bromine atom, which can influence its chemical and biological properties.

The uniqueness of this compound lies in its specific fluorine substitution, which can enhance its stability, lipophilicity, and biological activity compared to its analogs .

Properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN3O2/c15-11-3-1-2-4-12(11)20-14-16-7-10(8-17-14)18-13(19)9-5-6-9/h1-4,7-9H,5-6H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDPORBAIVMBURT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.